2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a complex organic compound with a unique structure that includes a purine ring, a benzyl group, and a fluorophenylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides in the presence of a base.
Attachment of the Sulfanyl Group: This can be done through thiolation reactions using thiolating agents.
Formation of the Fluorophenylacetamide Moiety: This involves acylation reactions using fluorophenylacetic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially leading to the formation of hydroxyl derivatives.
Substitution: The benzyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted benzyl or fluorophenyl compounds.
Scientific Research Applications
2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring structure allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in nucleotide metabolism. The benzyl and fluorophenyl groups may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate
- 1-(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-4-piperidinecarboxamide
Uniqueness
Compared to similar compounds, 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorophenylacetamide moiety, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C22H20FN5O3S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H20FN5O3S/c1-26-19-18(20(30)27(2)22(26)31)28(12-14-8-4-3-5-9-14)21(25-19)32-13-17(29)24-16-11-7-6-10-15(16)23/h3-11H,12-13H2,1-2H3,(H,24,29) |
InChI Key |
ZXILTMWCZBHWSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=CC=CC=C3F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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